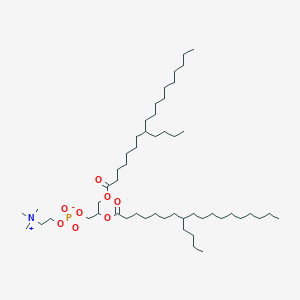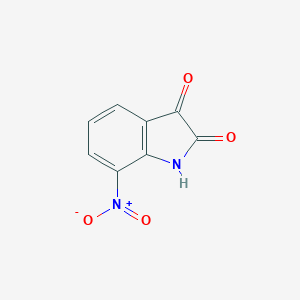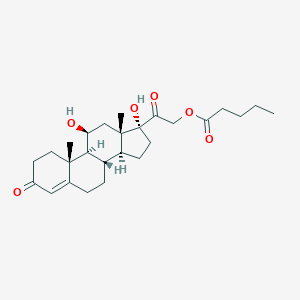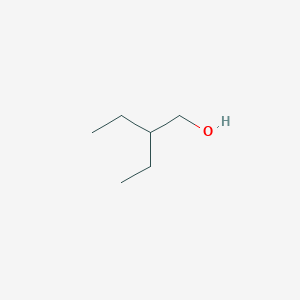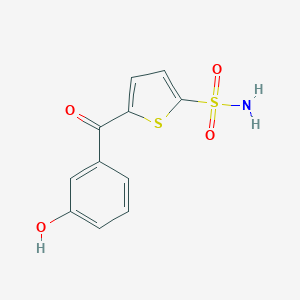
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, also known as HET0016, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide inhibitors and has been found to have a potent inhibitory effect on the activity of cytochrome P450 enzymes.
作用機序
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide exerts its pharmacological effects by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. Specifically, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to selectively inhibit the activity of CYP4A enzymes, which are involved in the metabolism of arachidonic acid and other fatty acids. By inhibiting CYP4A enzymes, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory eicosanoids such as leukotrienes and prostaglandins, which contribute to the pathogenesis of various diseases.
生化学的および生理学的効果
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide inhibits cell growth and induces apoptosis by blocking the activity of CYP4A enzymes. In vascular smooth muscle cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the expression of endothelin-1 and other vasoconstrictors, leading to vasodilation and lower blood pressure. In inflammatory cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
実験室実験の利点と制限
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CYP4A enzymes, its low toxicity, and its ability to inhibit the activity of CYP4A enzymes in vivo. However, there are also some limitations to using 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in lab experiments, including its poor solubility in water, its susceptibility to degradation in acidic conditions, and its potential for off-target effects on other enzymes.
将来の方向性
There are several future directions for research on 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, the use of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide involves the reaction of 3-hydroxybenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide as a white solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and inflammation. In cancer research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of cytochrome P450 enzymes. In hypertension research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to lower blood pressure by inhibiting the synthesis of endothelin-1, a potent vasoconstrictor. In inflammation research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
特性
CAS番号 |
114891-23-5 |
|---|---|
製品名 |
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide |
分子式 |
C11H9NO4S2 |
分子量 |
283.3 g/mol |
IUPAC名 |
5-(3-hydroxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO4S2/c12-18(15,16)10-5-4-9(17-10)11(14)7-2-1-3-8(13)6-7/h1-6,13H,(H2,12,15,16) |
InChIキー |
PTDJNLYHCHJVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N |
その他のCAS番号 |
114891-23-5 |
同義語 |
5-(3-hydroxybenzoyl)-2-thiophenesulfonamide 5-(3-hydroxybenzoyl)thiophene-2-sulfonamide 5-HBTS 5-HTS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

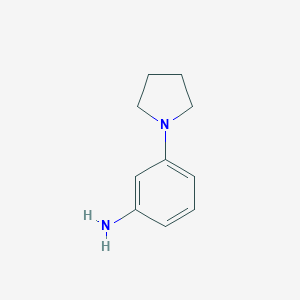
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
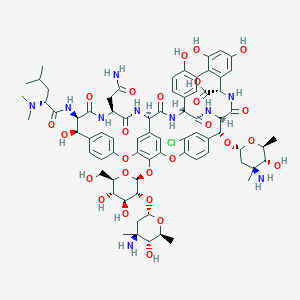
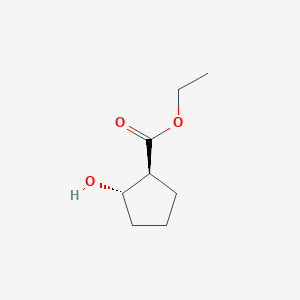
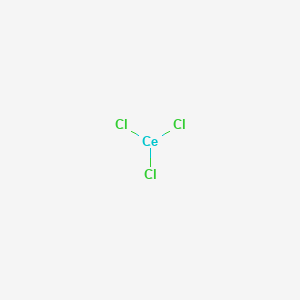
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)
